Egfr-IN-5

EGFR T790M C797S

EGFR-IN-5 (compound B30) is an indispensable fourth-generation EGFR tyrosine kinase inhibitor for laboratories investigating acquired resistance to osimertinib and other third-generation TKIs. With potent activity against the EGFR L858R/T790M/C797S triple mutant (IC50 = 7.2 nM) and >38-fold selectivity over HER2, this 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine compound uniquely enables dissection of C797S-mediated resistance pathways that are inaccessible with earlier-generation inhibitors. The high mutant-to-wild-type selectivity (HCC827 IC50 = 1.2 nM vs. A549 IC50 = 78.9 nM) ensures clean, interpretable results in cellular assays. Secure your supply of this critical chemical probe today.

Molecular Formula C31H38FN9O
Molecular Weight 571.7 g/mol
Cat. No. B3028556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-5
Molecular FormulaC31H38FN9O
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO
InChIInChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38)
InChIKeyDXOUQSZKEPSXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-5: A Potent EGFR Tyrosine Kinase Inhibitor with Broad Activity Against Clinically Relevant Mutations for NSCLC Research


EGFR-IN-5 (also designated as compound B30) is a novel, potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) belonging to the 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine chemical class [1]. It has been specifically designed as a next-generation EGFR-TKI to address acquired drug resistance in EGFR-driven non-small cell lung cancer (NSCLC) [1]. The compound is characterized by its potent inhibitory activity against a range of clinically relevant EGFR mutants, including the sensitizing L858R mutation, the acquired T790M gatekeeper resistance mutation, and the emerging C797S resistance mutation [1].

Why EGFR-IN-5 Cannot Be Simply Substituted by Other In-Class EGFR Inhibitors


The clinical and experimental utility of EGFR inhibitors is highly dependent on their specific mutational coverage. First-generation TKIs (e.g., gefitinib, erlotinib) show efficacy against sensitizing mutations (L858R, exon 19 deletions) but are ineffective against the T790M resistance mutation [1]. Second-generation TKIs (e.g., afatinib) irreversibly target Cys797 but often exhibit poor selectivity over wild-type EGFR, leading to dose-limiting toxicities [1]. While third-generation TKIs (e.g., osimertinib) effectively target T790M, the emergence of the C797S mutation renders them ineffective [1]. The unique inhibitory profile of EGFR-IN-5, which includes potent activity against the C797S-containing triple mutant (L858R/T790M/C797S), positions it as a critical research tool for studying fourth-generation EGFR-TKI resistance mechanisms that cannot be replaced by earlier-generation compounds [1].

Quantitative Differentiation of EGFR-IN-5 Against Key EGFR Mutants and Comparators


EGFR-IN-5 Exhibits Potent, Differentiated Activity Against the Clinically Challenging L858R/T790M/C797S Triple Mutant

In biochemical kinase assays, EGFR-IN-5 demonstrates nanomolar potency against a panel of EGFR mutants. Its activity is particularly notable against the L858R/T790M/C797S triple mutant, a key resistance variant that emerges after third-generation TKI treatment. The IC50 value for this triple mutant (7.2 nM) is significantly lower than the 34 nM observed for the L858R/T790M double mutant, highlighting a differential inhibitory profile that is not a class-wide phenomenon [1]. This contrasts with earlier-generation TKIs like gefitinib and erlotinib, which are inactive against T790M-containing mutants [1].

EGFR T790M C797S NSCLC Drug Resistance Kinase Inhibition

EGFR-IN-5 Demonstrates Potent Antiproliferative Activity in EGFR-Mutant NSCLC Cell Lines with a Favorable Therapeutic Window

In cellular assays, EGFR-IN-5 exhibits potent, dose-dependent antiproliferative effects against NSCLC cell lines harboring clinically relevant EGFR mutations. The compound shows high potency in the HCC827 (exon 19 deletion) and PC-9 (exon 19 deletion) cell lines, with IC50 values of 1.2 nM and 1.6 nM, respectively. It also demonstrates significant activity against the H1975 cell line (L858R/T790M double mutant), with an IC50 of 5.8 nM . Critically, its effect on the EGFR wild-type A549 cell line is substantially weaker (IC50 = 78.9 nM) and on normal human bronchial epithelial cells (HBECs) is minimal (IC50 > 150 nM) . This selectivity for mutant over wild-type cells is a key differentiator from second-generation TKIs like afatinib [1].

NSCLC Antiproliferative Cell Line HCC827 H1975 A549 Wild-type EGFR

Kinase Selectivity Profile of EGFR-IN-5 Differentiates it from Less Selective Pan-EGFR Inhibitors

A kinase selectivity panel assay evaluated EGFR-IN-5 at a concentration of 100 nM against a panel of 400 human kinases . The compound demonstrated a high degree of selectivity for EGFR family kinases. It showed significantly weaker inhibition of the related HER2 (IC50 = 89.6 nM) and HER4 (IC50 = 102.3 nM) kinases, and even less activity against VEGFR2 (IC50 = 156.7 nM) and c-Met (IC50 > 200 nM) . This contrasts with earlier-generation, less selective EGFR inhibitors that can inhibit multiple kinases, potentially complicating experimental interpretation due to off-target effects.

Kinase Selectivity HER2 VEGFR2 c-Met Off-target

Optimal Research Applications for EGFR-IN-5 Based on Quantified Differentiation


Investigating Fourth-Generation EGFR-TKI Resistance Mechanisms Involving C797S

EGFR-IN-5 is uniquely suited for studying resistance mechanisms that arise after third-generation TKI treatment due to its potent inhibition of the EGFR L858R/T790M/C797S triple mutant (IC50 = 7.2 nM) [1]. This makes it an ideal chemical probe for delineating signaling pathways and developing strategies to overcome C797S-mediated resistance, a critical area of research where earlier-generation TKIs are ineffective [1].

Profiling Mutant-Selective EGFR Inhibition in NSCLC Cell Lines with Minimal Wild-Type Toxicity

The compound's marked selectivity for EGFR-mutant cell lines (e.g., HCC827 IC50 = 1.2 nM) over wild-type cells (A549 IC50 = 78.9 nM) makes it a valuable tool for in vitro studies aiming to dissect mutant-specific signaling pathways and downstream effects without the confounding influence of wild-type EGFR inhibition. This is particularly advantageous for research where minimizing off-target or wild-type toxicity is crucial for data clarity [1].

Use as a Selective Chemical Probe in Kinase Signaling Studies to Minimize Off-Target Effects

With a well-defined kinase selectivity profile showing >38-fold selectivity for EGFR over the related HER2 kinase , EGFR-IN-5 serves as a precise chemical probe. Researchers can employ this compound in kinase signaling studies where the goal is to isolate the functional consequences of EGFR inhibition from those of other kinases, leading to more robust and interpretable results in cellular and biochemical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.